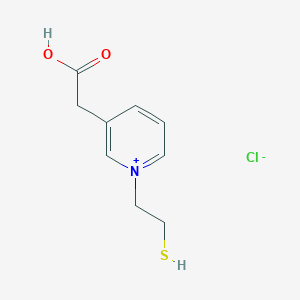
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a long octadecyl chain attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrole ring. The presence of the methyl group at the fourth position further distinguishes it from other pyrrole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the starting materials could include 2,5-hexanedione and octadecylamine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Another method involves the cyclization of α-amino ketones with aldehydes. This reaction can be catalyzed by transition metals like copper or ruthenium, which facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated into the industrial process to minimize environmental impact .
化学反应分析
Types of Reactions
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the second and fifth positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
科学研究应用
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those regulating cell proliferation and apoptosis, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares the pyrrole-3-carboxylic acid core but differs in the substituents attached to the pyrrole ring.
N-Substituted pyrroles: These compounds have various alkyl or aryl groups attached to the nitrogen atom, influencing their chemical and biological properties.
Uniqueness
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is unique due to its long octadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications in drug development and material science .
属性
| 106176-09-4 | |
分子式 |
C24H43NO2 |
分子量 |
377.6 g/mol |
IUPAC 名称 |
4-methyl-1-octadecylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20-22(2)23(21-25)24(26)27/h20-21H,3-19H2,1-2H3,(H,26,27) |
InChI 键 |
FWNXVZACLCYGKJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN1C=C(C(=C1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



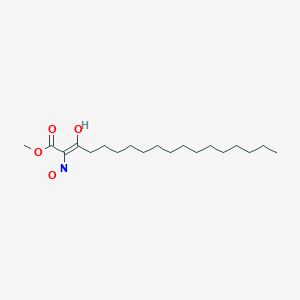
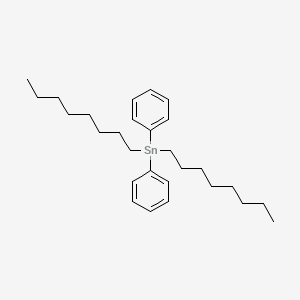

![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)

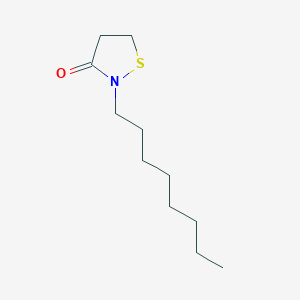
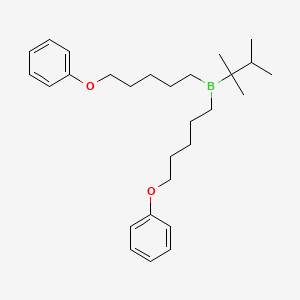
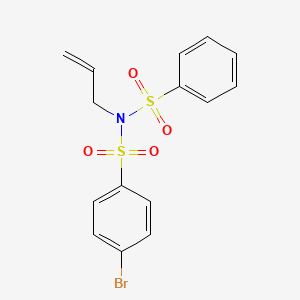
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
